molecular formula C19H27NO3S B2890977 2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902925-98-7

2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2890977
CAS No.: 1902925-98-7
M. Wt: 349.49
InChI Key: BHXXHEREJAKODM-UHFFFAOYSA-N
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Description

The compound “2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide” is an organic compound containing a benzene ring, a dioxin ring, and an amide group . Compounds with similar structures have been studied for their potential as immunomodulators .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzene and dioxin rings are aromatic and planar, while the isopropylthio and amide groups may introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide might influence its solubility in different solvents .

Scientific Research Applications

Antitumor and Anticancer Activity

  • A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, including structures related to "2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide," showed considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

  • Research on derivatives of 2-bromo-N-(phenylsulfonyl)acetamide demonstrated good antimicrobial activity, providing a basis for the development of new antimicrobial agents. These findings suggest that compounds with similar structural features could be explored for their antimicrobial properties (Fahim & Ismael, 2019).

Antioxidant Activity

  • Coordination complexes constructed from pyrazole-acetamide derivatives, which share a similar functional group to the acetamide in the compound of interest, have shown significant antioxidant activity. This indicates the potential of acetamide derivatives in contributing to antioxidant effects, which could be beneficial in the development of antioxidative therapies (Chkirate et al., 2019).

Enzyme Inhibition

  • A study on the enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties, closely related to the structure of the query compound, revealed substantial inhibitory activity against α-glucosidase and weak activity against acetylcholinesterase. This suggests a potential application in managing diseases related to enzyme dysfunction, such as diabetes and Alzheimer's disease (Abbasi et al., 2019).

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-13(2)24-16-6-3-14(4-7-16)11-19(21)20-15-5-8-17-18(12-15)23-10-9-22-17/h3-4,6-7,13,15,17-18H,5,8-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXXHEREJAKODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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